1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one typically involves the reaction of 4-cyclopropyl-3-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl and fluorophenyl groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
- 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-(4-Fluorophenyl)cyclopropyl]ethanone
Uniqueness: 1-(4-Cyclopropyl-3-fluorophenyl)ethan-1-one is unique due to the specific positioning of the cyclopropyl and fluorophenyl groups, which can significantly impact its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H11FO |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(4-cyclopropyl-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C11H11FO/c1-7(13)9-4-5-10(8-2-3-8)11(12)6-9/h4-6,8H,2-3H2,1H3 |
InChI Key |
HGBWKKQBETZKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2CC2)F |
Origin of Product |
United States |
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